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Compound of Interest

2-Amino-3-bromo-4-methylbenzoic
Compound Name: _
acid

cat. No.: B1373087

CAS Number: 129833-29-0

Introduction

2-Amino-3-bromo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, is a
compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a
derivative of anthranilic acid, it belongs to a class of molecules renowned for their diverse
biological activities and utility as versatile synthetic building blocks.[1][2][3][4] The strategic
placement of the amino, bromo, and methyl groups on the benzoic acid scaffold imparts unique
electronic and steric properties, making it a valuable precursor for the synthesis of complex
heterocyclic systems and novel pharmaceutical agents. This guide provides a comprehensive
technical overview of its synthesis, spectroscopic characterization, and potential applications,
with a particular focus on its role in drug discovery and development for researchers, scientists,
and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-4-
methylbenzoic acid is essential for its handling, reaction optimization, and formulation. The
table below summarizes its key properties.
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Property Value Source
CAS Number 129833-29-0 Internal Data
Molecular Formula CsHsBrNO2

Molecular Weight 230.06 g/mol

Appearance Off-white to pale yellow solid Internal Data

Not explicitly available;
Melting Point expected to be a solid at room

temperature.

Sparingly soluble in water;
Solubility soluble in organic solvents like Internal Data
DMSO, DMF, and methanol.

CC1=C(C=CC(=C1N)C(=0)0)
Br

SMILES

INChl=1S/C8H8BINO2/c1-4-
InChl 6(9)3-2-5(7(4)10)8(11)12/h2-
3H,10H2,1H3,(H,11,12)

Synthesis Methodology: Electrophilic Aromatic
Substitution

The most logical and established route for the synthesis of 2-Amino-3-bromo-4-
methylbenzoic acid is through the electrophilic aromatic substitution of the precursor, 2-
amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-
director, while the carboxylic acid group is a deactivating group and a meta-director. The methyl
group is a weak activating group and an ortho-, para-director. The cumulative effect of these
substituents directs the incoming electrophile (bromine) to the position ortho to the amino group
and meta to the carboxylic acid group.

Experimental Protocol: Synthesis of 2-Amino-3-bromo-
4-methylbenzoic acid
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This protocol describes a laboratory-scale synthesis of 2-Amino-3-bromo-4-methylbenzoic
acid. All procedures should be conducted in a well-ventilated fume hood with appropriate
personal protective equipment.

Materials:

e 2-amino-4-methylbenzoic acid

e N-Bromosuccinimide (NBS)

» Glacial Acetic Acid

e Sodium Bicarbonate (NaHCO3)

e Hydrochloric Acid (HCI)

o Ethyl Acetate

e Anhydrous Magnesium Sulfate (MgSOa)
» Deionized Water

Procedure:

o Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and
a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid.

» Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the
stirred solution at room temperature. The molar ratio of NBS to the starting material should
be approximately 1:1.

e Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of
the reaction by Thin Layer Chromatography (TLC).

e Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a
beaker containing ice-water.
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» Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated

solution of sodium bicarbonate until the effervescence ceases. Extract the product into ethyl
acetate.

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous
magnesium sulfate.

Solvent Removal and Purification: Filter the drying agent and remove the solvent under
reduced pressure using a rotary evaporator. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-3-
bromo-4-methylbenzoic acid.

Causality in Experimental Choices:

Choice of Brominating Agent: N-Bromosuccinimide is chosen as the brominating agent as it
is a solid, easier to handle than liquid bromine, and provides a controlled source of
electrophilic bromine, minimizing over-bromination.

Solvent Selection: Glacial acetic acid is an appropriate solvent as it can dissolve the starting
material and is stable under the reaction conditions.

Self-Validation: The progress of the reaction is monitored by TLC, allowing for the
determination of the reaction endpoint and preventing the formation of byproducts due to
prolonged reaction times. The purity of the final product can be confirmed by its melting point
and spectroscopic analysis.

Reaction Conditions, ‘Work-up & Purification
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Caption: Synthetic workflow for 2-Amino-3-bromo-4-methylbenzoic acid.

Spectroscopic Analysis

The structural elucidation of 2-Amino-3-bromo-4-methylbenzoic acid is confirmed through a
combination of spectroscopic techniques. The following is a predicted analysis based on the
known effects of the functional groups and data from analogous compounds.[5][6][7]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl protons, and the protons of the amino and carboxylic acid groups.

o Aromatic Protons: Two doublets in the aromatic region (d 6.5-8.0 ppm), corresponding to the
two adjacent protons on the benzene ring. The coupling constant would be indicative of their
ortho relationship.

o Methyl Protons: A singlet in the upfield region (& 2.0-2.5 ppm) corresponding to the three
protons of the methyl group.

e Amino Protons: A broad singlet (6 4.0-6.0 ppm) for the two protons of the amino group. The
chemical shift of this peak can vary depending on the solvent and concentration.

» Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (6 10.0-13.0 ppm) for
the acidic proton of the carboxylic acid group.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the
molecule.

o Carbonyl Carbon: A signal in the downfield region (& 165-175 ppm) corresponding to the
carboxylic acid carbon.

o Aromatic Carbons: Six distinct signals in the aromatic region (& 110-150 ppm). The chemical
shifts will be influenced by the attached substituents. The carbon attached to the bromine
atom will be shifted upfield due to the heavy atom effect.
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o Methyl Carbon: A signal in the upfield region (& 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups
present in the molecule.[8][9]

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm™1,
characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

e N-H Stretch (Amine): Two sharp peaks in the region of 3500-3300 cm~%, corresponding to
the symmetric and asymmetric stretching vibrations of the primary amine.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680
cm~1,[8]

e C-N Stretch: An absorption band in the region of 1340-1250 cm~2.

e C-Br Stretch: A peak in the fingerprint region, typically below 600 cm~2.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

e Molecular lon Peak (M+): A prominent peak at m/z 230 and an M+2 peak at m/z 232 of
nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one
bromine atom.

o Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl
radical (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of a bromine
atom (-Br, M-79/81).[10][11]

Applications in Drug Discovery

Substituted anthranilic acids are a well-established class of "privileged scaffolds" in medicinal
chemistry, meaning they are capable of binding to a variety of biological targets.[1][2][4] The
unique substitution pattern of 2-Amino-3-bromo-4-methylbenzoic acid makes it an attractive
starting material for the synthesis of novel therapeutic agents.
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As a Versatile Building Block

The three distinct functional groups (amino, bromo, and carboxylic acid) on the aromatic ring
offer multiple points for chemical modification, allowing for the generation of diverse chemical
libraries for high-throughput screening.
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Caption: Potential derivatization and therapeutic applications.

Potential Therapeutic Areas

o Anti-inflammatory Agents: Anthranilic acid derivatives are known to be precursors to non-
steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

o Anticancer Agents: The scaffold can be elaborated to synthesize inhibitors of various protein
kinases, which are crucial targets in cancer therapy. Halogenated anthranilic acid derivatives
have been explored as androgen receptor antagonists for the treatment of prostate cancer.
[12]

» Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid have shown promising
activity against a range of microbial and viral targets.[1][2]
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The introduction of the bromine atom can enhance the lipophilicity of the molecule, potentially
improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom
can participate in halogen bonding, a specific type of non-covalent interaction that can
contribute to the binding affinity of a drug molecule to its target protein.

Conclusion

2-Amino-3-bromo-4-methylbenzoic acid is a valuable and versatile chemical entity with
significant potential in organic synthesis and drug discovery. Its straightforward synthesis from
readily available starting materials, coupled with the presence of multiple modifiable functional
groups, makes it an ideal scaffold for the development of novel bioactive compounds. The
detailed spectroscopic analysis provides a robust framework for its characterization and quality
control. As the demand for new and effective therapeutic agents continues to grow, the
exploration of compounds like 2-Amino-3-bromo-4-methylbenzoic acid will undoubtedly play
a crucial role in advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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